![molecular formula C11H18OSi B12577064 (2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one CAS No. 185309-12-0](/img/structure/B12577064.png)
(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-Metil-3-[(trimetilsilil)etinil]ciclopentan-1-ona es un compuesto orgánico caracterizado por su estructura única de anillo de ciclopentano con un grupo metilo y un grupo trimetilsilil-etinil unido
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2S,3R)-2-Metil-3-[(trimetilsilil)etinil]ciclopentan-1-ona normalmente implica los siguientes pasos:
Formación del Anillo de Ciclopentano: El anillo de ciclopentano se puede sintetizar a través de una serie de reacciones de ciclización a partir de precursores lineales.
Introducción del Grupo Metilo: El grupo metilo se introduce mediante reacciones de alquilación utilizando agentes metilantes como el yoduro de metilo.
Unión del Grupo Trimetilsilil-Etinil: El grupo trimetilsilil-etinil se introduce mediante una reacción de sililación utilizando cloruro de trimetilsililo y una base adecuada.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en maximizar el rendimiento y la pureza al tiempo que se minimizan los costes y el impacto ambiental. Se pueden emplear técnicas como la síntesis de flujo continuo y el uso de catalizadores para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2S,3R)-2-Metil-3-[(trimetilsilil)etinil]ciclopentan-1-ona puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.
Sustitución: El grupo trimetilsilil se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como los haluros y las aminas se pueden utilizar para reacciones de sustitución.
Principales Productos Formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes o alcanos.
Sustitución: Formación de varios derivados de ciclopentano sustituidos.
Aplicaciones Científicas De Investigación
(2S,3R)-2-Metil-3-[(trimetilsilil)etinil]ciclopentan-1-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Medicina: Investigado por su uso potencial en el desarrollo de fármacos y como herramienta farmacológica.
Industria: Utilizado en la producción de materiales avanzados y polímeros.
Mecanismo De Acción
El mecanismo de acción de (2S,3R)-2-Metil-3-[(trimetilsilil)etinil]ciclopentan-1-ona implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo trimetilsilil-etinil puede desempeñar un papel en la modulación de la reactividad y la afinidad de unión del compuesto. Se necesitan estudios detallados sobre las vías y objetivos moleculares para comprender completamente sus efectos.
Comparación Con Compuestos Similares
Compuestos Similares
(2S,3R)-2-Metil-3-[(trimetilsilil)etinil]ciclopentan-1-ol: Estructura similar con un grupo hidroxilo en lugar de una cetona.
(2S,3R)-2-Metil-3-[(trimetilsilil)etinil]ciclopentano: Estructura similar sin el grupo cetona.
Singularidad
(2S,3R)-2-Metil-3-[(trimetilsilil)etinil]ciclopentan-1-ona es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Número CAS |
185309-12-0 |
|---|---|
Fórmula molecular |
C11H18OSi |
Peso molecular |
194.34 g/mol |
Nombre IUPAC |
(2S,3R)-2-methyl-3-(2-trimethylsilylethynyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H18OSi/c1-9-10(5-6-11(9)12)7-8-13(2,3)4/h9-10H,5-6H2,1-4H3/t9-,10-/m0/s1 |
Clave InChI |
RGFPNTJBKVBOIE-UWVGGRQHSA-N |
SMILES isomérico |
C[C@H]1[C@@H](CCC1=O)C#C[Si](C)(C)C |
SMILES canónico |
CC1C(CCC1=O)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


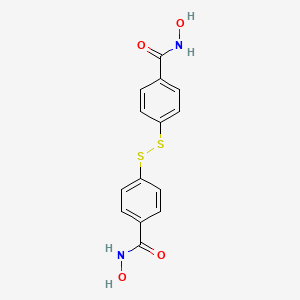
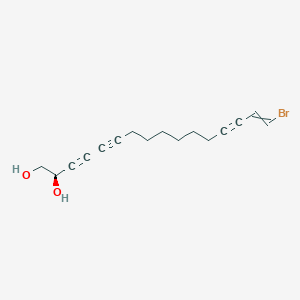
![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)
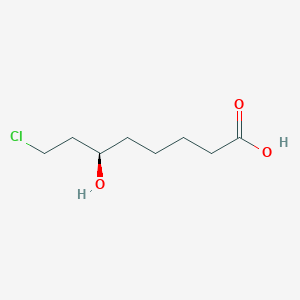
![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)

![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)
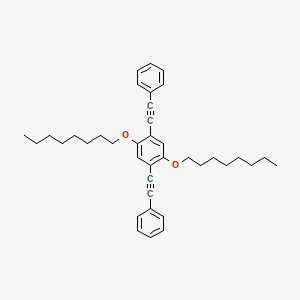

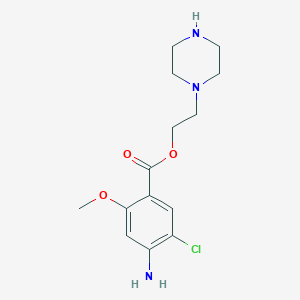
![1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane](/img/structure/B12577056.png)
![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
![2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12577072.png)

